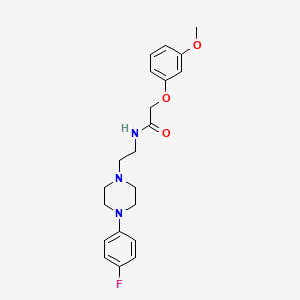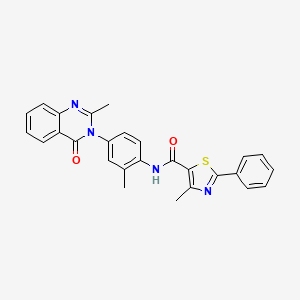
N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a compound that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . This compound has been investigated for its antifungal activity .
Synthesis Analysis
The synthesis of “this compound” involves several steps. A series of 4-methyl-N-(5-substituted-1, 3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide were synthesized and their chemical structures were confirmed by 1 H NMR, FTIR, MS, and elemental analysis . Another study reported the synthesis of new 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiadiazole ring, which is a bioisostere of pyrimidine . This heterocyclic ring is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Applications De Recherche Scientifique
Agricultural Applications
Pyrazole derivatives as photosynthetic electron transport inhibitors have been synthesized and evaluated for their potential as herbicides. These compounds, including those related to thiadiazole, were found to inhibit photosynthetic electron transport in spinach chloroplasts, with some showing inhibitory properties comparable to commercial herbicides. This suggests a possible application of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide in developing new agrochemicals (Vicentini et al., 2005).
Medical Applications
Anticancer activity has been a significant area of research for thiadiazole derivatives. For instance, novel thiazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer properties, with some compounds demonstrating potent activity against Hepatocellular carcinoma cell lines. This opens up potential research avenues for this compound in cancer treatment research (Gomha et al., 2017).
Synthetic Chemistry
The synthesis of heterocyclic derivatives incorporating thiadiazole moieties, such as those derived from cyclopropane dicarboxylic acid, showcases the versatility of thiadiazole compounds in synthetic organic chemistry. These processes lead to the creation of various derivatives, including those with potential medicinal applications, thus highlighting a possible synthetic utility for this compound in creating new chemical entities (Sharba et al., 2005).
Orientations Futures
Mécanisme D'action
Target of Action
N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide, like other 1,3,4-thiadiazole derivatives, is known to interact with a variety of biological targets . .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They also have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Some 1,3,4-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (hsp90), which displays a chaperone activity and controls the folding of numerous proteins .
Result of Action
It is known that 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .
Analyse Biochimique
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Cellular Effects
Some 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities with GI 50 values in the low micromolar range against various human cancer cell lines .
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Temporal Effects in Laboratory Settings
Some 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities with GI 50 values in the low micromolar range against various human cancer cell lines .
Dosage Effects in Animal Models
Some 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities with GI 50 values in the low micromolar range against various human cancer cell lines .
Metabolic Pathways
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Transport and Distribution
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Subcellular Localization
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Propriétés
IUPAC Name |
N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-4-8-7(12-10-4)6(11)9-5-2-3-5/h5H,2-3H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQZTGGHCGUZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

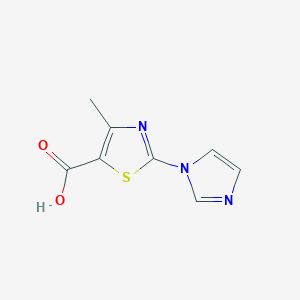
![Methyl 2-[2-(4-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2442866.png)

![1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2442868.png)
![Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B2442870.png)
![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2442871.png)
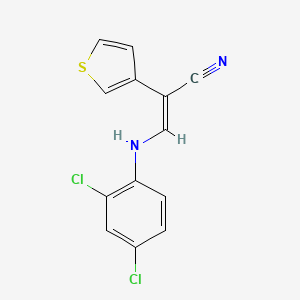

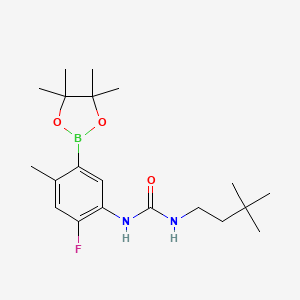
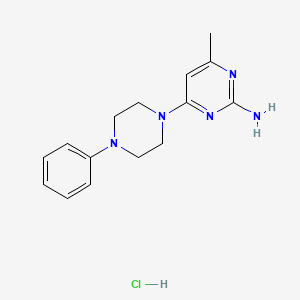
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2442879.png)
